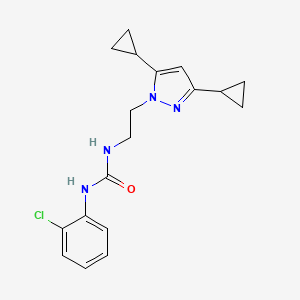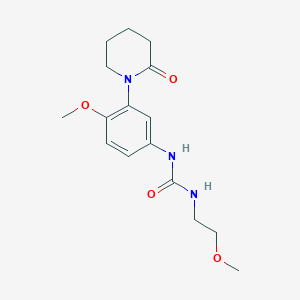![molecular formula C8H13Cl2N5O B2576772 7-Methyl-3-[(Methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-on-Dihydrochlorid CAS No. 2089258-41-1](/img/structure/B2576772.png)
7-Methyl-3-[(Methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-on-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N5O and its molecular weight is 266.13. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung von Neurokinin-Rezeptoren
Die Verbindung ist dafür bekannt, Neurokinin-Rezeptoren zu hemmen . Neurokinin-Rezeptoren sind eine Klasse von G-Protein-gekoppelten Rezeptoren, die Tachykinine wie Substanz P, Neurokinin A und Neurokinin B binden. Sie spielen eine Rolle in vielen biologischen Prozessen, einschließlich Schmerzempfindung, Herz-Kreislauf-Funktion und Atemfunktion.
Antibakterielles Mittel
Eine Reihe von neuartigen Triazolo[4,3-a]pyrazin-Derivaten, zu denen möglicherweise auch diese Verbindung gehört, haben eine moderate bis gute antibakterielle Aktivität gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme gezeigt .
Hemmung des Influenzavirus
Verbindungen, die auf dem [1,2,4]triazolo[4,3-a]pyrazin-Gerüst basieren, haben eine vielversprechende Fähigkeit gezeigt, die Heterodimerisierung der RNA-Polymerase PA–PB1-Untereinheit des Influenzavirus zu hemmen . Dies könnte möglicherweise für die Entwicklung neuer antiviraler Medikamente eingesetzt werden.
Synthese von Ruthenium(II)-Hmtpo-Komplexen
Diese Verbindung kann als Reaktant für die Synthese von Ruthenium(II)-Hmtpo-Komplexen verwendet werden . Diese Komplexe haben vielfältige Anwendungen in der Katalyse, Elektronik und Medizin.
Synthese von Dihydroorotat-Dehydrogenase-Inhibitoren
Dihydroorotat-Dehydrogenase (DHODH) ist ein Schlüsselenzym in der De-novo-Synthese von Pyrimidinen. Inhibitoren der DHODH haben antimalarielle Aktivität . Diese Verbindung kann als Reaktant für die Synthese solcher Inhibitoren verwendet werden.
Reaktant für die Vilsmeier-Reaktion
Die Vilsmeier-Reaktion wird in der organischen Chemie verwendet, um Carbonylverbindungen in ihre Formyl-Derivate umzuwandeln . Diese Verbindung kann als Reaktant in dieser Reaktion verwendet werden.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dna .
Mode of Action
Related compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit DNA replication and transcription.
Biochemical Pathways
Dna intercalators can affect various biochemical pathways related to dna replication and transcription .
Result of Action
Dna intercalators generally inhibit dna replication and transcription, which can lead to cell death .
Biochemische Analyse
Biochemical Properties
7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride interacts with various enzymes and proteins. It has been found to have inhibitory activity against CDK2/cyclin A2 . The nature of these interactions is primarily inhibitory, affecting the function of the enzymes and proteins it interacts with .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to significantly inhibit the growth of three examined cell lines .
Molecular Mechanism
The molecular mechanism of action of 7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, primarily through inhibition of CDK2 .
Eigenschaften
IUPAC Name |
7-methyl-3-(methylaminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.2ClH/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7;;/h3-4,9H,5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYKSJZMHWHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CN(C2=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2576689.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)


![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)


![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)


![2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2576709.png)

